molecular formula C7H7NO3 B1583943 methyl 4-formyl-1H-pyrrole-2-carboxylate CAS No. 40611-79-8

methyl 4-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B1583943
CAS No.: 40611-79-8
M. Wt: 153.14 g/mol
InChI Key: MIBDQVZPRVDXQP-UHFFFAOYSA-N
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Description

Methyl 4-formyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H7NO3. It is characterized by a pyrrole ring substituted with a formyl group at the 4-position and a methoxycarbonyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-formyl-1H-pyrrole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 4-aminopentose with a glycosyltransferase enzyme, followed by spontaneous dehydration and oxidation to yield the desired product . Another method includes the Cu/ABNO-catalyzed aerobic oxidative coupling with diols and primary amines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: N-substituted pyrrole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-formyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrole ring’s nitrogen atom contributes to its basic properties, allowing it to participate in hydrogen bonding and other intermolecular interactions . These interactions can influence the compound’s biological activity and its ability to bind to various receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-formyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-formyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBDQVZPRVDXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348718
Record name methyl 4-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40611-79-8
Record name methyl 4-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-formyl-1H-pyrrole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of NaH (5.74 g, 143.5 mmol; 60% in oil) in THF (200 mL) at 0° C. was added (tert-butoxycarbonylmethyl)triphenylphosphonium bromide (66 g, 143.5 mmol) as a solid in three portions. Cooling was removed and the mixture was stirred at rt for 30 min. It was then cooled to 0° C. and methyl 5-formyl-1H-pyrrole-2-carboxylate (16.9 g, 110.4 mmol) in THF (60 mL) was added dropwise over 40 min. The reaction mixture was allowed to warm to rt and was stirred overnight. Silica was added and the solvent was removed. The crude product was purified by flash chromatography (0-20% EtOAc/Heptane) to afford two isomeric compounds:
Name
Quantity
5.74 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
16.9 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2 (4.50 g, 36.0 mmol) in CH2Cl2:CH3NO2 (1:1, 40 mL) at −40° C., was added AlCl3 (12.48 g, 93.6 mmol) followed by ∝,∝-dichloromethyl methyl ether (4.15 mL, 46.8 mmol). The resulting mixture was allowed to warm to room temperature and stirred for 16 hours. The reaction mixture was slowly poured onto ice (10.00 g) and allowed to warm to room temperature. The aqueous phase was extracted with CH2Cl2 (3×50 mL). The combined organic layer was dried over anhydrous MgSO4, filtered and concentrated to give 3 as a dark brown solid (3.40 g, 62%). 1H NMR (CDCl3) δ 10.32 (bs, 1H), 9.83 (s, 1H), 7.59 (d, J=1.6 Hz, 1H), 7.30 (s, 1H), and 3.88 (s, 3H); 13C NMR (CDCl3) δ 186.07, 161.71, 129.15, 127.71, 124.99, 114.56, and 52.34.
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.48 g
Type
reactant
Reaction Step One
Name
CH2Cl2 CH3NO2
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step Two
Name
Yield
62%

Synthesis routes and methods III

Procedure details

Both formyl-pyrrole derivatives were prepared adopting a procedure described by C. Schmuck, Tetrahedron 2001, 57, 3063: To DMF (1.61 g) was added POCl3 (3.37 g) dropwise under Ar at 0° C. The mixture was allowed to warm to RT after which it was diluted with DCM (11 mL). A solution of 1H-pyrrole-2-carboxylic acid methyl ester (2.51 g) in DCM (11 mL) was added dropwise. The mixture was refluxed for 30 min whereupon it was cooled to 10° C. and quenched with a solution of potassium acetate (10.8 g) in water (28 mL). The phases were separated and the aqueous layer was extracted with MTBE. The combined organic phases were washed with saturated aqueous K2CO3 solution and concentrated in vacuo. The residue was purified by flash column chromatography on silica (ethyl acetate/heptane 1:5) to yield 4-formyl-1H-pyrrole-2-carboxylic acid methyl ester (589 mg) and 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester (1.60 g) as solids.
Name
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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